molecular formula C12H13NO2 B6257648 8-propoxy-1,4-dihydroquinolin-4-one CAS No. 1156919-63-9

8-propoxy-1,4-dihydroquinolin-4-one

Cat. No.: B6257648
CAS No.: 1156919-63-9
M. Wt: 203.2
InChI Key:
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Description

8-propoxy-1,4-dihydroquinolin-4-one is a heterocyclic compound with the molecular formula C12H13NO2 and a molecular weight of 203.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-propoxy-1,4-dihydroquinolin-4-one typically involves the cyclization of 2-aminoacetophenones. One efficient method for synthesizing N-functionalized 4-quinolones and 1,2-substituted 4-quinolones from simple 2-aminoacetophenones has been developed . This method involves the use of benzoyl chloride, triethylamine (TEA), potassium carbonate (K2CO3), and dimethylformamide (DMF) at 100°C for 4 hours . Another approach involves the use of dimethylformamide dimethyl acetal (DMFDMA) and p-toluenesulfonic acid (PTSA) at 130°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 8-propoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur are not extensively detailed in the literature.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of 4-quinolone derivatives include benzoyl chloride, TEA, K2CO3, DMF, DMFDMA, and PTSA

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, the use of benzoyl chloride and TEA can lead to the formation of N-functionalized 4-quinolones .

Scientific Research Applications

. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of 4-quinolones have shown antimicrobial, anticancer, and antifungal activities . These properties make 8-propoxy-1,4-dihydroquinolin-4-one a valuable compound for drug development and other biomedical applications.

Mechanism of Action

similar compounds, such as 8-hydroxyquinoline derivatives, exhibit their effects by interacting with various molecular targets and pathways . These interactions can include binding to metal ions, inhibiting enzymes, and disrupting cellular processes.

Comparison with Similar Compounds

8-propoxy-1,4-dihydroquinolin-4-one can be compared to other similar compounds, such as 8-hydroxyquinoline and its derivatives . These compounds share a quinoline core structure but differ in their functional groups and specific properties. For example, 8-hydroxyquinoline derivatives are known for their antimicrobial and anticancer activities , whereas this compound may have unique properties due to the presence of the propoxy group.

List of Similar Compounds:
  • 8-hydroxyquinoline
  • 4-hydroxy-2-quinolone
  • 3,4-dihydroquinolin-2-one
  • 1-methyl-1,4-dihydroquinolin-4-one

These compounds share structural similarities with this compound and have been studied for their various biological activities .

Properties

CAS No.

1156919-63-9

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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